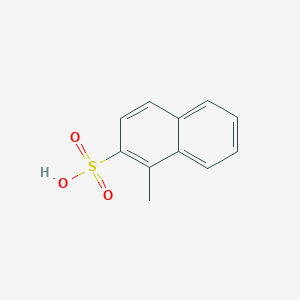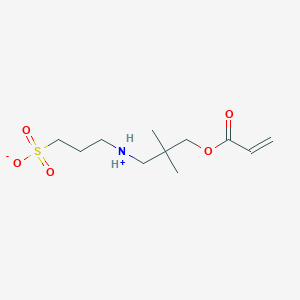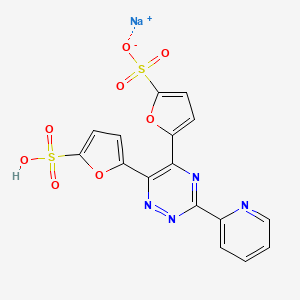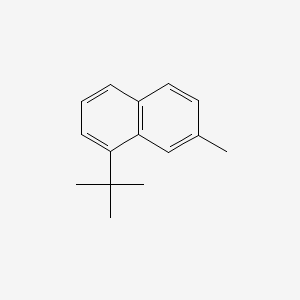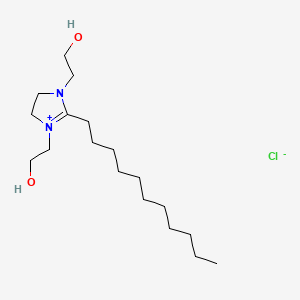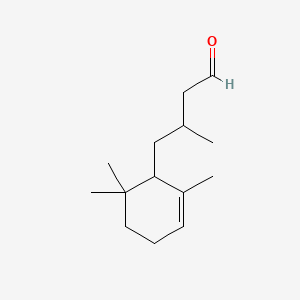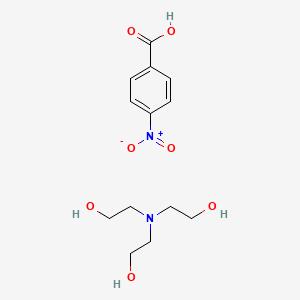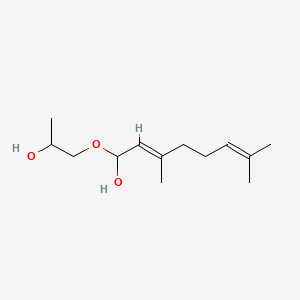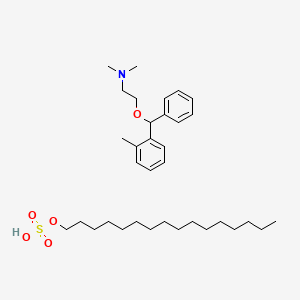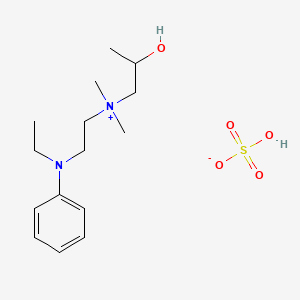
(2-(Ethylphenylamino)ethyl)(2-hydroxypropyl)dimethylammonium hydrogen sulphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-(Ethylphenylamino)ethyl)(2-hydroxypropyl)dimethylammonium hydrogen sulphate is a heterocyclic organic compound with the molecular formula C15H28N2O5S . It is used primarily for experimental and research purposes . The compound is known for its unique structure, which includes both an ethylphenylamino group and a hydroxypropyl group attached to a dimethylammonium core.
Preparation Methods
The synthesis of (2-(Ethylphenylamino)ethyl)(2-hydroxypropyl)dimethylammonium hydrogen sulphate involves several steps. The synthetic route typically includes the reaction of ethylphenylamine with a suitable alkylating agent to introduce the ethyl group. This is followed by the addition of a hydroxypropyl group through a nucleophilic substitution reaction . The final step involves the formation of the dimethylammonium salt by reacting the intermediate with dimethylamine and hydrogen sulphate . Industrial production methods may vary, but they generally follow similar reaction pathways with optimized conditions for large-scale synthesis.
Chemical Reactions Analysis
(2-(Ethylphenylamino)ethyl)(2-hydroxypropyl)dimethylammonium hydrogen sulphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amines.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of (2-(Ethylphenylamino)ethyl)(2-hydroxypropyl)dimethylammonium hydrogen sulphate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context of its use .
Comparison with Similar Compounds
Similar compounds to (2-(Ethylphenylamino)ethyl)(2-hydroxypropyl)dimethylammonium hydrogen sulphate include:
- (2-(Methylphenylamino)ethyl)(2-hydroxypropyl)dimethylammonium hydrogen sulphate
- (2-(Ethylphenylamino)ethyl)(2-hydroxyethyl)dimethylammonium hydrogen sulphate
- (2-(Ethylphenylamino)ethyl)(2-hydroxypropyl)trimethylammonium hydrogen sulphate
These compounds share similar structural features but differ in the specific substituents attached to the core structure. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties .
Properties
CAS No. |
83732-78-9 |
|---|---|
Molecular Formula |
C15H28N2O5S |
Molecular Weight |
348.5 g/mol |
IUPAC Name |
2-(N-ethylanilino)ethyl-(2-hydroxypropyl)-dimethylazanium;hydrogen sulfate |
InChI |
InChI=1S/C15H27N2O.H2O4S/c1-5-16(15-9-7-6-8-10-15)11-12-17(3,4)13-14(2)18;1-5(2,3)4/h6-10,14,18H,5,11-13H2,1-4H3;(H2,1,2,3,4)/q+1;/p-1 |
InChI Key |
GSRKEWHSCQLSOV-UHFFFAOYSA-M |
Canonical SMILES |
CCN(CC[N+](C)(C)CC(C)O)C1=CC=CC=C1.OS(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


